
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine
Descripción general
Descripción
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine acts as a competitive antagonist of the GABA-A receptor, binding to the benzodiazepine site and preventing the binding of endogenous ligands such as GABA. This leads to a decrease in the activity of GABA-A receptors, resulting in increased neuronal excitability and decreased inhibitory tone. 1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine has been shown to have a high affinity for the benzodiazepine site, making it a potent antagonist of GABA-A receptors.
Biochemical and physiological effects:
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. It has been shown to increase locomotor activity and reduce anxiety-like behavior in animal models, suggesting a potential role in the treatment of anxiety disorders. 1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, suggesting a potential role in the treatment of addiction and other neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine has several advantages for use in laboratory experiments, including its high potency and selectivity for the GABA-A receptor, as well as its ability to modulate neuronal activity in a dose-dependent manner. However, 1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine also has some limitations, including its potential for off-target effects and its relatively short half-life, which may require frequent administration in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on 1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine and its applications in neuroscience. One area of interest is the development of more selective and potent GABA-A receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of GABA-A receptors in various neurological and neuropsychiatric disorders, including anxiety, depression, and addiction. Finally, the development of novel experimental paradigms and techniques for studying the effects of 1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine and other GABA-A receptor antagonists on neuronal activity and behavior may lead to new insights into the mechanisms underlying these processes.
Aplicaciones Científicas De Investigación
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine has been widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological processes. It has been shown to modulate the activity of GABA-A receptors in a dose-dependent manner, leading to changes in neuronal excitability and synaptic transmission. 1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine has been used to study the effects of GABA-A receptor antagonists on anxiety, depression, and addiction, as well as their potential therapeutic applications.
Propiedades
IUPAC Name |
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-25(2)17-21-23(18-11-5-3-6-12-18)20-15-9-10-16-22(20)26-24(21)19-13-7-4-8-14-19/h3-16,23H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVLNJKFKLCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C2C1C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



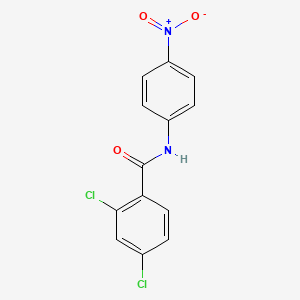
![N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide](/img/structure/B3830926.png)
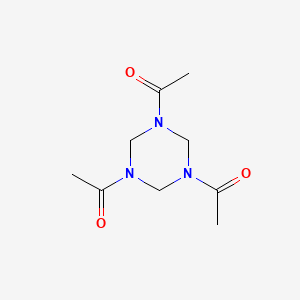

![benzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3830946.png)
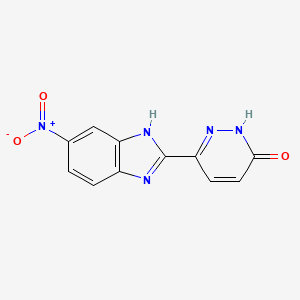
![6-bromo-5-methyl-2-(2-thienyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830963.png)
![6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830975.png)
![6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830983.png)
methyl]phosphonate](/img/structure/B3830987.png)
methyl]phosphonate](/img/structure/B3830990.png)
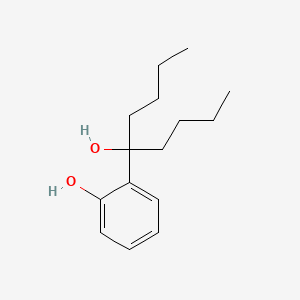
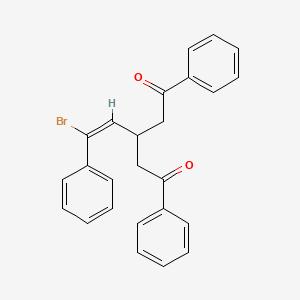
methanol](/img/structure/B3831007.png)